Mutant vs. Wild-Type EGFR Proliferation Selectivity: DDC-01-163 Spares Wild-Type Cells
DDC-01-163 demonstrates a stark selectivity profile, potently inhibiting the proliferation of cells expressing the drug-resistant L858R/T790M EGFR mutant while having no measurable effect on cells expressing wild-type EGFR. This contrasts sharply with many pan-EGFR inhibitors and degraders which lack this therapeutic window [1].
| Evidence Dimension | Anti-proliferative activity in isogenic cell lines |
|---|---|
| Target Compound Data | Inhibits proliferation in a concentration-dependent manner (0-10 µM) |
| Comparator Or Baseline | Wild-type EGFR-Ba/F3 cells (as baseline for selectivity) |
| Quantified Difference | Complete inhibition of mutant cell proliferation with no effect on wild-type cells up to 10 µM |
| Conditions | Ba/F3 cells engineered to express either L858R/T790M mutant EGFR or wild-type EGFR; concentration range 0-10 µM [1] |
Why This Matters
This selectivity profile is a primary differentiator for researchers aiming to study mutant EGFR biology or develop therapeutics with a wider therapeutic index, as it demonstrates a lack of on-target wild-type EGFR toxicity.
- [1] Jang, J., To, C., De Clercq, D. J. H., Park, E., Ponthier, C. M., Shin, B. H., ... & Eck, M. J. (2020). Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations. Angewandte Chemie International Edition, 59(34), 14481-14489. View Source
